molecular formula C5H9BrO2 B150588 5-Bromovaleric acid CAS No. 2067-33-6

5-Bromovaleric acid

Cat. No. B150588
CAS RN: 2067-33-6
M. Wt: 181.03 g/mol
InChI Key: WNXNUPJZWYOKMW-UHFFFAOYSA-N
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Patent
US06570012B2

Procedure details

39 ml of bromine is added to a mixture of 106 g of 5-bromo pentanoic acid and 1 ml of phosphorus tribromide. The reaction mixture is taken to 70˜80° C. for 16 hours 30 minutes. The reaction medium is taken to 100° C. for 15 minutes, then allowed to return to ambient temperature. 147 g of sought product is obtained.
Quantity
39 mL
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
BrBr.[Br:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9].P(Br)(Br)[Br:12]>>[Br:12][CH:7]([CH2:6][CH2:5][CH2:4][Br:3])[C:8]([OH:10])=[O:9]

Inputs

Step One
Name
Quantity
39 mL
Type
reactant
Smiles
BrBr
Name
Quantity
106 g
Type
reactant
Smiles
BrCCCCC(=O)O
Name
Quantity
1 mL
Type
reactant
Smiles
P(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction medium is taken to 100° C. for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to return to ambient temperature

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC(C(=O)O)CCCBr
Measurements
Type Value Analysis
AMOUNT: MASS 147 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.